![molecular formula C9H6N4O2 B2418650 3-氰基-5-甲基吡唑并[1,5-a]嘧啶-6-羧酸 CAS No. 1592568-05-2](/img/structure/B2418650.png)
3-氰基-5-甲基吡唑并[1,5-a]嘧啶-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system
科学研究应用
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties.
作用机制
Target of Action
Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting that this compound may also target the DPP-IV enzyme.
Mode of Action
If it indeed targets DPP-IV as suggested by related compounds , it may bind to the enzyme and inhibit its activity, thereby increasing the levels of incretin hormones in the body.
Biochemical Pathways
Dpp-iv inhibitors generally affect the incretin system, which plays a crucial role in glucose homeostasis .
Result of Action
If it acts as a DPP-IV inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and suppressing glucagon release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
- 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups contribute to its reactivity and potential as a versatile scaffold in drug design and material science.
属性
IUPAC Name |
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWGUFDGCQFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)
![2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2418571.png)
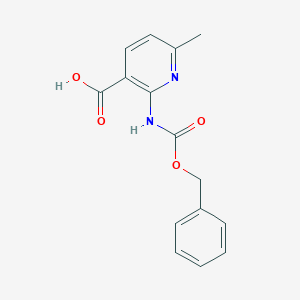
![2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2418574.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide](/img/structure/B2418576.png)

![(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2418580.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)
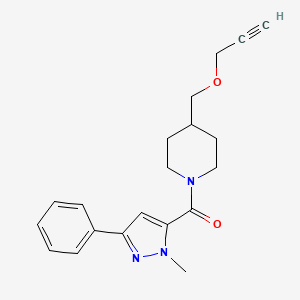
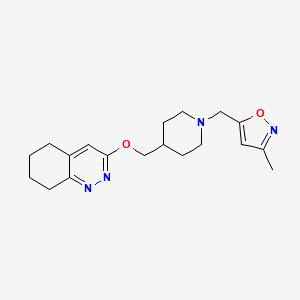
![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)
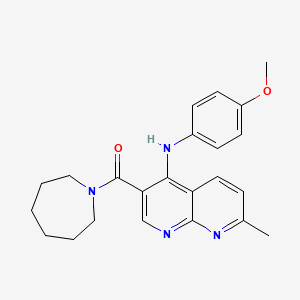
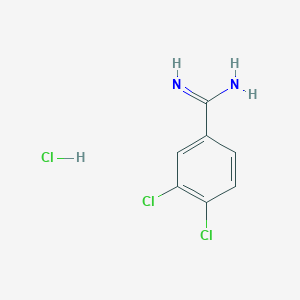
![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)
